molecular formula C22H19NO3 B2807746 N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide CAS No. 389065-57-0

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide

Cat. No.: B2807746
CAS No.: 389065-57-0
M. Wt: 345.398
InChI Key: IJSQPCBSRQHHAL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C22H19NO3. It is known for its unique structure, which includes a benzoyl group, a methylphenyl group, and a methoxybenzamide group. This compound has been studied extensively due to its various physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated products, depending on the substituent introduced.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzoyl and methoxy groups are believed to play a crucial role in its binding affinity to these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • N-(2-ethylphenyl)-4-methoxybenzamide
  • N-(3,4-dimethylphenyl)-4-methoxybenzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)21(24)16-8-4-3-5-9-16)23-22(25)17-10-6-7-11-20(17)26-2/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQPCBSRQHHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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